molecular formula C16H12O2 B14405148 Propanedial, (diphenylmethylene)- CAS No. 84457-00-1

Propanedial, (diphenylmethylene)-

Cat. No.: B14405148
CAS No.: 84457-00-1
M. Wt: 236.26 g/mol
InChI Key: AWVMZANAISODTI-UHFFFAOYSA-N
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Description

Propanedial, (diphenylmethylene)-, also known as diphenylmethane, is an organic compound with the formula (C6H5)2CH2. It consists of a methane molecule where two hydrogen atoms are replaced by two phenyl groups. This compound is a common skeleton in organic chemistry and is known for its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethane can be synthesized through several methods:

Industrial Production Methods

Industrial production of diphenylmethane typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitrating agents, halogenating agents.

Major Products

    Oxidation: Benzophenone.

    Reduction: Diphenylmethanol.

    Substitution: Nitro-diphenylmethane, halogenated diphenylmethane.

Mechanism of Action

The mechanism of action of diphenylmethane and its derivatives involves interactions with various molecular targets. For instance, some derivatives can inhibit enzymes or interact with cellular receptors, leading to biological effects. The exact pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: An oxidized form of diphenylmethane.

    Diphenylmethanol: A reduced form of diphenylmethane.

    Nitro-diphenylmethane: A nitrated derivative.

Uniqueness

Diphenylmethane is unique due to its structural simplicity and versatility in undergoing various chemical reactions. Its derivatives have diverse applications, making it a valuable compound in both research and industry .

Properties

CAS No.

84457-00-1

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-benzhydrylidenepropanedial

InChI

InChI=1S/C16H12O2/c17-11-15(12-18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

AWVMZANAISODTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CC=C2

Origin of Product

United States

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